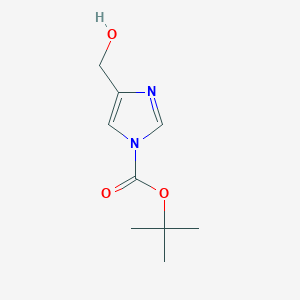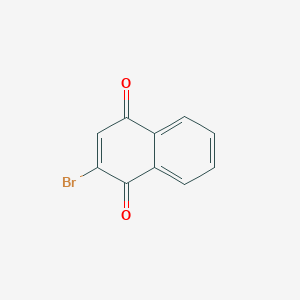
2-溴-1,4-萘醌
概述
描述
2-Bromo-1,4-naphthoquinone is a derivative of 1,4-naphthoquinone, characterized by the substitution of a bromine atom at the second position of the naphthoquinone ring. This compound is known for its diverse applications in various fields, including chemistry, biology, and medicine. Its molecular formula is C10H5BrO2, and it has a molecular weight of 237.05 g/mol .
科学研究应用
2-Bromo-1,4-naphthoquinone has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: It has been evaluated for its efficacy as an antifeedant against pests like the cabbage looper.
Medicine: It shows potential in cancer treatment by enhancing the production of hydrogen peroxide, which can induce oxidative stress in cancer cells.
Industry: It is used in the preparation of various industrial chemicals and dyes.
作用机制
Target of Action
The primary targets of 2-Bromo-1,4-naphthoquinone (BrQ) are amines, specifically at the C2 position of the naphthoquinone ring . These amines are essential components of various cellular structures and processes, including DNA and proteins.
Mode of Action
BrQ interacts with its targets (amines) at the C2 position of the naphthoquinone ring, resulting in the release of bromine radicals . These radicals readily react with DNA and various cellular components, leading to changes in cellular function and structure .
Biochemical Pathways
The compound’s ability to generate bromine radicals suggests it may influence redox reactions and related biochemical pathways . These radicals can cause oxidative stress, leading to damage or changes in cellular components and affecting downstream cellular processes .
Result of Action
The interaction of BrQ with amines and the subsequent release of bromine radicals can lead to changes in cellular function and structure . This includes potential damage to DNA and other cellular components, which can inhibit the growth of cells . In vitro studies have shown that BrQ has minimal toxicity .
Action Environment
The action, efficacy, and stability of BrQ can be influenced by various environmental factors. For example, the presence of light could potentially affect the stability of BrQ, as it is known to react under photochemical conditions . Additionally, the pH of the environment could influence the compound’s ionization state, potentially affecting its interaction with targets and its overall efficacy.
生化分析
Biochemical Properties
2-Bromo-1,4-naphthoquinone is known to interact with various enzymes, proteins, and other biomolecules. It has been reported that BrQ enhances its ability to produce hydrogen peroxide, which can be employed for cancer treatment . The presence of an electron-withdrawing group in the naphthoquinone moiety had a direct effect on the efficiency of H2O2 production .
Cellular Effects
The cellular effects of 2-Bromo-1,4-naphthoquinone are primarily related to the generation of hydrogen peroxide (H2O2) through naphthoquinone redox cycling . This leads to a pro-oxidative imbalance in cells, which can affect various cellular processes. For instance, it has been observed that BrQ significantly promotes the expansion of CD8+ T cells and their interactions with other immune cells in peripheral immune system in EAE mice .
Molecular Mechanism
At the molecular level, 2-Bromo-1,4-naphthoquinone exerts its effects through various mechanisms. One of the key mechanisms involves the generation of reactive oxygen species (ROS) through redox cycling . This can lead to oxidative stress in cells, affecting various cellular and molecular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Bromo-1,4-naphthoquinone can change over time. For instance, it has been reported that BrQ is approximately 10- and 19-fold more efficient than VK3 in terms of oxygen consumption and H2O2 production, respectively . This suggests that BrQ may have long-term effects on cellular function.
Dosage Effects in Animal Models
The effects of 2-Bromo-1,4-naphthoquinone can vary with different dosages in animal models. For example, in a study on experimental autoimmune encephalomyelitis (EAE), an animal model of MS, it was observed that mice treated with BrQ exhibited reduced severity of EAE symptoms .
Metabolic Pathways
2-Bromo-1,4-naphthoquinone is involved in various metabolic pathways. It is known to interact with glutathione (GSH), a crucial antioxidant in cells . This interaction can lead to the production of a nucleophilic substitution product (Q-SG), which can also catalyze the production of reactive oxygen species .
准备方法
Synthetic Routes and Reaction Conditions: 2-Bromo-1,4-naphthoquinone can be synthesized through the bromination of 1-naphthol using N-bromosuccinimide (NBS) as the brominating agent . The reaction typically occurs under mild conditions, with the presence of a solvent like chloroform or carbon tetrachloride. The reaction proceeds as follows: [ \text{C10H7OH} + \text{NBS} \rightarrow \text{C10H5BrO2} + \text{HBr} ]
Industrial Production Methods: Industrial production of 2-Bromo-1,4-naphthoquinone follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and controlled environments to ensure the purity and yield of the product. The reaction conditions are optimized to minimize by-products and maximize efficiency.
化学反应分析
Types of Reactions: 2-Bromo-1,4-naphthoquinone undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form different derivatives.
Oxidation and Reduction Reactions: It can participate in redox reactions, where it acts as an oxidizing agent.
Photochemical Reactions: It reacts with compounds like xanthene under photochemical conditions.
Common Reagents and Conditions:
Nucleophiles: Amines, thiols, and other nucleophiles are commonly used in substitution reactions.
Oxidizing Agents: Hydrogen peroxide and other oxidizing agents are used in redox reactions.
Photochemical Conditions: UV light is used to initiate photochemical reactions.
Major Products Formed:
Substitution Products: Various substituted naphthoquinones.
Oxidation Products: Oxidized derivatives of naphthoquinone.
Photochemical Products: Complex photochemical adducts.
相似化合物的比较
2-Bromo-1,4-naphthoquinone is compared with other similar compounds, such as:
2-Chloro-1,4-naphthoquinone: Similar in structure but with a chlorine atom instead of bromine. It shows different reactivity and biological activity.
2-Methyl-1,4-naphthoquinone (Menadione): Used in Apatone™ therapy for cancer treatment.
2,3-Dibromo-1,4-naphthoquinone: Another halogenated derivative with different reactivity and applications.
属性
IUPAC Name |
2-bromonaphthalene-1,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5BrO2/c11-8-5-9(12)6-3-1-2-4-7(6)10(8)13/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJOHPBJYGGFYBJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C=C(C2=O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90174688 | |
| Record name | 1,4-Naphthalenedione, 2-bromo- (9CI) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90174688 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2065-37-4 | |
| Record name | 1,4-Naphthoquinone, 2-bromo- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002065374 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-BROMO-1,4-NAPHTHOQUINONE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=401097 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,4-Naphthalenedione, 2-bromo- (9CI) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90174688 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Bromo-1,4-naphthoquinone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-Bromonaphthalene-1,4-dione | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T3SMU54CXM | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
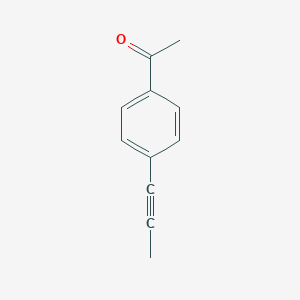
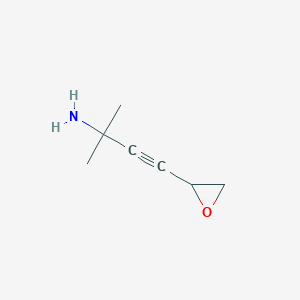
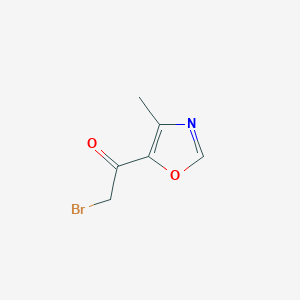
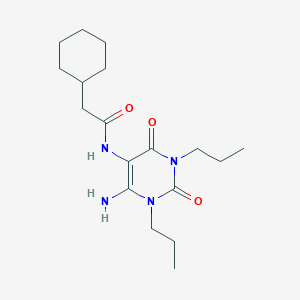
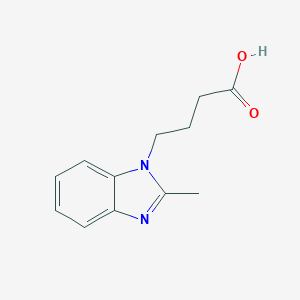
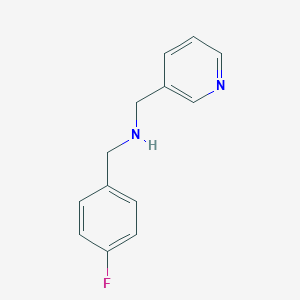
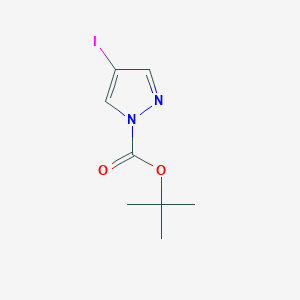
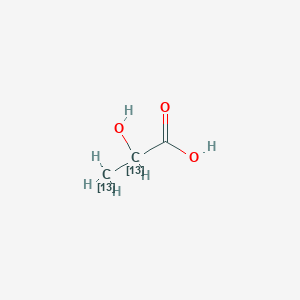
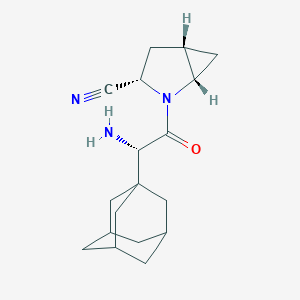
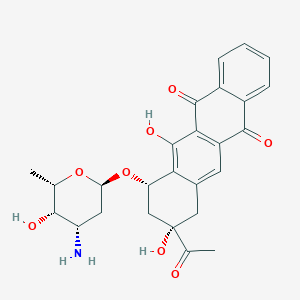

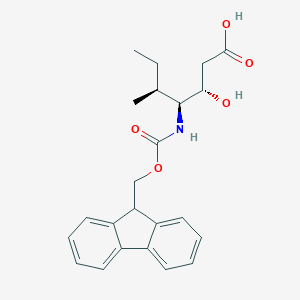
![3-Azabicyclo[3.3.1]nonan-7-ol](/img/structure/B50863.png)
